molecular formula C10H14ClNO2 B1468281 Methyl 3-(ethylamino)benzoate hydrochloride CAS No. 1211508-23-4

Methyl 3-(ethylamino)benzoate hydrochloride

Cat. No.: B1468281
CAS No.: 1211508-23-4
M. Wt: 215.67 g/mol
InChI Key: PEEXCWXDDOHONP-UHFFFAOYSA-N
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Description

Methyl 3-(ethylamino)benzoate hydrochloride is an organic compound with the molecular formula C11H16ClNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is substituted with an ethyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(ethylamino)benzoate hydrochloride typically involves the esterification of 3-(ethylamino)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like ethanol or methanol, elevated temperatures.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 3-(ethylamino)benzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of local anesthetics and other therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(ethylamino)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

  • Methyl 3-(methylamino)benzoate hydrochloride
  • Methyl 3-(aminomethyl)benzoate hydrochloride
  • Methyl 3-(benzylamino)benzoate hydrochloride

Comparison: Methyl 3-(ethylamino)benzoate hydrochloride is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 3-(ethylamino)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-3-11-9-6-4-5-8(7-9)10(12)13-2;/h4-7,11H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEXCWXDDOHONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC(=C1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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